

In-Depth Technical Guide on Methyl 4-(2-bromoacetyl)benzoate

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Compound of Interest

Compound Name: Methyl 4-(2-bromoacetyl)benzoate

Cat. No.: B029352

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols, and relevant chemical workflows for **methyl 4-(2-bromoacetyl)benzoate**. This information is critical for its application in research, particularly in the synthesis of pharmaceutical compounds.

Core Data Presentation

Physical and Chemical Properties

| Property | Value | Source |
|-------------------|------------------------------|-----------------|
| CAS Number | 56893-25-5 | PubChem[1] |
| Molecular Formula | C10H9BrO3 | PubChem[1] |
| Molecular Weight | 257.08 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 342.8±22.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.494±0.06 g/cm3 (Predicted) | ChemicalBook[2] |
| LogP | 2.7 | PubChem[1] |

Solubility Data

Direct quantitative solubility data for **methyl 4-(2-bromoacetyl)benzoate** in a range of common solvents is not readily available in published literature. However, based on its chemical structure, LogP value, and solubility information for analogous compounds, a qualitative and estimated solubility profile can be presented.

The LogP value of 2.7 indicates that **methyl 4-(2-bromoacetyl)benzoate** is significantly hydrophobic.^[1] This suggests poor solubility in water and good solubility in many organic solvents. For comparison, acetophenone, a structurally similar compound with a LogP of 1.58, is slightly soluble in water and freely soluble in ethanol, diethyl ether, and chloroform.^{[3][4]} Given its higher LogP, **methyl 4-(2-bromoacetyl)benzoate** is expected to have even lower water solubility and potentially higher solubility in non-polar organic solvents.

During its synthesis, **methyl 4-(2-bromoacetyl)benzoate** is soluble in chloroform and acetic acid.^[5]

Table 1: Estimated and Qualitative Solubility of **Methyl 4-(2-bromoacetyl)benzoate**

| Solvent | Polarity Index | Expected Qualitative Solubility | Notes |
|-----------------|----------------|---------------------------------|--|
| Water | 9.0 | Very Low / Insoluble | High LogP suggests poor aqueous solubility. |
| Methanol | 6.6 | Soluble | Commonly used in reactions involving similar esters. |
| Ethanol | 5.2 | Soluble | Acetophenone is freely soluble in ethanol.[4] |
| Acetone | 5.1 | Soluble | Good solvent for a wide range of organic compounds. |
| Dichloromethane | 3.4 | Soluble | Often used as a reaction solvent. |
| Chloroform | 4.1 | Soluble | Used as a solvent in its synthesis.[5] |
| Ethyl Acetate | 4.4 | Soluble | Common solvent for esters. |
| Diethyl Ether | 2.8 | Soluble | Acetophenone is freely soluble in diethyl ether.[4] |
| Toluene | 2.4 | Soluble | Good solvent for aromatic compounds. |
| Hexane | 0.0 | Sparingly Soluble to Soluble | Expected to be soluble due to its non-polar character. |

Experimental Protocols

Determination of Solubility (General Protocol)

As precise solubility data is lacking, researchers can determine it experimentally using the following established methods:

1. Saturated Shake-Flask Method

This gravimetric method is a standard technique for determining the solubility of a solid in a solvent.

- Materials:
 - **Methyl 4-(2-bromoacetyl)benzoate**
 - Selected solvent of high purity
 - Vials with tight-fitting caps
 - Temperature-controlled shaker or incubator
 - Analytical balance
 - Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)
 - Evaporating dish or pre-weighed vial
- Procedure:
 - Add an excess amount of **methyl 4-(2-bromoacetyl)benzoate** to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
 - After equilibration, cease agitation and allow the undissolved solid to settle.

- Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter to remove any undissolved solid.
- Transfer the clear filtrate to a pre-weighed evaporating dish or vial.
- Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
- Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
- Calculate the solubility in g/100 mL or mol/L.

2. UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore and its molar absorptivity in the chosen solvent is known or can be determined.

- Materials:
 - Same as the shake-flask method, plus:
 - UV-Vis spectrophotometer
 - Quartz cuvettes
- Procedure:
 - Prepare a saturated solution as described in the shake-flask method (steps 1-4).
 - Prepare a series of standard solutions of known concentrations of **methyl 4-(2-bromoacetyl)benzoate** in the same solvent.
 - Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_{max}) to construct a calibration curve (Absorbance vs. Concentration).
 - Carefully withdraw a sample of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

- Measure the absorbance of the diluted sample.
- Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

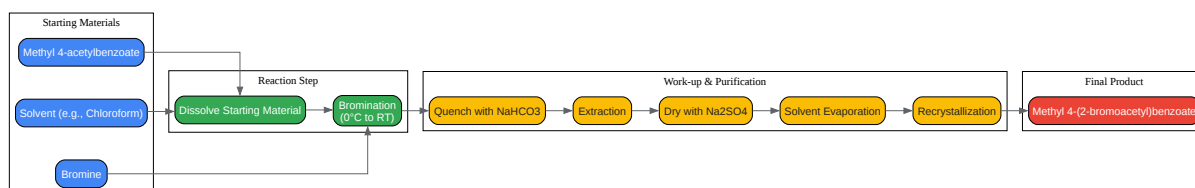
Synthesis of Methyl 4-(2-bromoacetyl)benzoate

The synthesis of **methyl 4-(2-bromoacetyl)benzoate** is typically achieved through the bromination of methyl 4-acetylbenzoate.

- Materials:
 - Methyl 4-acetylbenzoate
 - Bromine
 - Chloroform or Acetic Acid
 - Round-bottom flask
 - Dropping funnel
 - Magnetic stirrer
 - Ice bath
 - Separatory funnel
 - Sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate
 - Rotary evaporator
- Procedure:

- Dissolve methyl 4-acetylbenzoate in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.^[5]
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with continuous stirring. The reaction is typically performed in a 1:1 molar ratio of methyl 4-acetylbenzoate to bromine.^[5]
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.^[5]
- Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.
- If using chloroform, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and then dry it over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **methyl 4-(2-bromoacetyl)benzoate** can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Mandatory Visualization



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Caption: Synthetic workflow for **methyl 4-(2-bromoacetyl)benzoate**.

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References

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